1-(pyridin-3-yl)-1H-pyrazole-4-carboxylic acid hydrochloride
Description
Chemical Identity and Nomenclature
1-(Pyridin-3-yl)-1H-pyrazole-4-carboxylic acid hydrochloride is characterized by its distinct molecular formula of C9H8ClN3O2 for the hydrochloride salt form, with a molecular weight of 225.63 grams per mole. The free acid form of the compound exhibits the molecular formula C9H7N3O2 with a corresponding molecular weight of 189.17 grams per mole. The Chemical Abstracts Service has assigned the registry number 1394040-13-1 to the hydrochloride salt, while the free acid bears the registry number 1014631-89-0.
The International Union of Pure and Applied Chemistry systematic name for this compound is 1-pyridin-3-ylpyrazole-4-carboxylic acid. Alternative nomenclature includes 1H-Pyrazole-4-carboxylic acid, 1-(3-pyridinyl)-, reflecting the structural arrangement where the pyrazole ring is substituted at the 1-position with a 3-pyridinyl group and at the 4-position with a carboxylic acid functional group. The compound is also documented under various commercial identifiers including MFCD18260889 for the free acid form and MFCD22375322 for the hydrochloride salt.
The structural representation in Simplified Molecular Input Line Entry System notation is expressed as C1=CC(=CN=C1)N2C=C(C=N2)C(=O)O for the free acid. The International Chemical Identifier provides a standardized representation as InChI=1S/C9H7N3O2/c13-9(14)7-4-11-12(6-7)8-2-1-3-10-5-8/h1-6H,(H,13,14), with the corresponding InChI Key designated as MEKNAPSWZLHSTM-UHFFFAOYSA-N.
| Property | Free Acid | Hydrochloride Salt |
|---|---|---|
| Molecular Formula | C9H7N3O2 | C9H8ClN3O2 |
| Molecular Weight | 189.17 g/mol | 225.63 g/mol |
| CAS Registry Number | 1014631-89-0 | 1394040-13-1 |
| MDL Number | MFCD18260889 | MFCD22375322 |
Historical Context in Heterocyclic Chemistry
The development of this compound must be understood within the broader historical framework of pyrazole chemistry, which traces its origins to the pioneering work of German chemist Ludwig Knorr in 1883. Knorr first coined the term "pyrazole" to describe this class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms. The foundational synthetic methodology was later advanced by Hans von Pechmann in 1898, who developed the classical Pechmann pyrazole synthesis through the reaction of acetylene with diazomethane.
The evolution of pyrazole chemistry has been marked by continuous methodological advancement, with researchers developing increasingly sophisticated approaches to construct substituted pyrazole derivatives. The Pechmann synthesis established the fundamental principle of 1,3-dipolar cycloaddition for pyrazole formation, where diazomethane reacts with alkenes or alkynes to form pyrazoline intermediates that subsequently undergo oxidation to yield pyrazole products. This methodology has been extensively modified and optimized over the decades to accommodate various substrates and reaction conditions.
The integration of pyridine and pyrazole rings within a single molecular framework represents a more recent development in heterocyclic chemistry, reflecting the growing recognition of the unique properties that arise from combining different nitrogen-containing heterocycles. Such hybrid molecules have gained particular attention due to their potential to exhibit synergistic effects, where the combined properties of both ring systems contribute to enhanced biological activity or improved chemical stability compared to either individual heterocycle alone.
Contemporary synthetic approaches have expanded beyond the classical Pechmann methodology to include multicomponent reactions, base-mediated cycloadditions, and solvent-controlled synthetic pathways. These modern techniques have enabled researchers to access increasingly complex pyrazole derivatives with precise control over substitution patterns and stereochemistry, facilitating the development of compounds such as this compound.
Significance in Academic Research
The compound this compound occupies a significant position in contemporary academic research due to its unique structural features and potential applications across multiple scientific disciplines. The molecule serves as an important model system for investigating the fundamental properties of heterocyclic compounds that incorporate both pyridine and pyrazole functionalities within a single molecular architecture.
Research investigations have demonstrated that compounds containing pyrazole rings exhibit a remarkably broad spectrum of biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties. The pyrazole nucleus has been identified as a privileged structure in medicinal chemistry, with numerous pyrazole-containing compounds having advanced to clinical development or commercial application. Notable examples include celecoxib, a selective cyclooxygenase-2 inhibitor used for anti-inflammatory therapy, and the anabolic steroid stanozolol.
The incorporation of a pyridine ring at the 3-position of the pyrazole nucleus introduces additional complexity and potential for enhanced biological activity. Pyridine-containing compounds have demonstrated significant therapeutic potential across various disease areas, and the combination of pyridine and pyrazole functionalities within a single molecule represents a strategic approach to developing novel pharmacologically active compounds. Research has shown that pyridyl-pyrazole derivatives can exhibit improved pharmacokinetic properties, enhanced selectivity for biological targets, and reduced toxicity profiles compared to their individual components.
The carboxylic acid functionality at the 4-position of the pyrazole ring further enhances the compound's research significance by providing opportunities for chemical modification and derivatization. The carboxylic acid group serves as a versatile chemical handle for the preparation of esters, amides, and other derivatives, enabling structure-activity relationship studies and the development of prodrugs or targeted delivery systems. The moderate acidity of the carboxylic acid group, with a pKa value of approximately 4.5, also contributes to the compound's solubility characteristics and potential for ionic interactions with biological targets.
| Research Application | Significance | Reference Studies |
|---|---|---|
| Medicinal Chemistry | Model compound for drug development | Anti-inflammatory, anticancer activities |
| Chemical Biology | Probe for biological target identification | Enzyme inhibition studies |
| Materials Science | Building block for functional materials | Coordination complexes, sensors |
| Synthetic Chemistry | Precursor for complex molecule synthesis | Multicomponent reactions |
Structural Relationship to Pyrazole Chemistry
The structural architecture of this compound exemplifies the fundamental principles governing pyrazole chemistry while incorporating additional complexity through the presence of the pyridine substituent and carboxylic acid functionality. The pyrazole core consists of a five-membered aromatic ring containing three carbon atoms and two nitrogen atoms positioned adjacently, creating a π-excess heterocyclic system that exhibits characteristic reactivity patterns.
The electronic properties of the pyrazole ring are significantly influenced by the nitrogen atoms, which contribute both to the aromatic character of the system and to its chemical reactivity. The nitrogen atom at position 2 possesses a non-Hückel lone pair of electrons that renders it more reactive toward electrophilic species, while the nitrogen atom at position 1 typically exhibits lower reactivity under neutral conditions. However, in the presence of strong bases, deprotonation at the N1 position can occur, generating a pyrazole anion that displays enhanced nucleophilic character.
The substitution pattern observed in this compound demonstrates a common structural motif in pyrazole chemistry, where the N1 position bears an aromatic substituent and the C4 position contains a carboxylic acid group. This arrangement is particularly significant because electrophilic substitution reactions on pyrazole rings preferentially occur at the C4 position, while nucleophilic attacks typically target the C3 and C5 positions. The presence of the electron-withdrawing carboxylic acid group at C4 modulates the electronic distribution within the pyrazole ring, potentially influencing both chemical reactivity and biological activity.
The pyridine substituent at the N1 position introduces additional heteroaromaticity to the molecular framework, creating a bis-heterocyclic system with unique electronic properties. The pyridine ring contributes its own characteristic chemical behavior, including the ability to coordinate with metal centers, participate in hydrogen bonding interactions, and undergo various aromatic substitution reactions. The specific attachment at the 3-position of the pyridine ring places the nitrogen atom in a meta relationship to the point of attachment, which influences both the electronic properties of the substituent and the overall molecular geometry.
| Structural Feature | Chemical Significance | Impact on Properties |
|---|---|---|
| Pyrazole Core | π-excess aromatic system | Enhanced biological activity |
| N1-Pyridine Substitution | Additional heteroaromaticity | Improved solubility, coordination ability |
| C4-Carboxylic Acid | Electron-withdrawing group | Modified electronic distribution |
| Hydrochloride Salt | Enhanced water solubility | Improved pharmaceutical properties |
The formation of the hydrochloride salt represents an important aspect of the compound's structural chemistry, as salt formation can significantly alter physical properties such as solubility, stability, and crystalline form. The protonation typically occurs at the pyridine nitrogen, which possesses a lone pair of electrons available for coordination with the hydrogen chloride. This ionic interaction enhances the compound's water solubility while maintaining the integrity of the covalent molecular structure, making the hydrochloride salt form particularly suitable for research applications requiring aqueous compatibility.
Properties
IUPAC Name |
1-pyridin-3-ylpyrazole-4-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O2.ClH/c13-9(14)7-4-11-12(6-7)8-2-1-3-10-5-8;/h1-6H,(H,13,14);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKLMICNLWVBTRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)N2C=C(C=N2)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of 3-Hydrazinopyridine Dihydrochloride with Dialkyl Maleate Esters
One of the well-documented routes involves cyclizing 3-hydrazinopyridine dihydrochloride with dialkyl maleate esters to form alkyl 3-chloro-1-(pyridin-3-yl)-1H-pyrazole-5-carboxylates. This intermediate is then hydrolyzed to the corresponding carboxylic acid hydrochloride salt.
-
- The cyclization reaction occurs under controlled conditions to form the pyrazole ring fused with the pyridin-3-yl group.
- The alkyl ester intermediate (e.g., ethyl ester) is treated with aqueous hydrochloric acid at temperatures ranging from 25°C to 100°C, typically around 90°C, to hydrolyze the ester to the carboxylic acid.
- Excess aqueous hydrochloric acid is used both as reagent and solvent to drive the hydrolysis and salt formation.
- After reaction completion, cooling and dilution with an organic solvent allow for purification by filtration.
-
- Straightforward hydrolysis and salt formation in one step.
- Use of aqueous hydrochloric acid simplifies isolation of the hydrochloride salt.
- High purity product achievable by standard filtration and washing.
| Step | Reactants | Conditions | Product |
|---|---|---|---|
| Cyclization | 3-hydrazinopyridine dihydrochloride + dialkyl maleate | Controlled temperature, solvent | Alkyl 3-chloro-1-(pyridin-3-yl)-1H-pyrazole-5-carboxylate |
| Hydrolysis | Alkyl ester + aqueous HCl (excess) | 25-100°C, ~90°C preferred | 1-(pyridin-3-yl)-1H-pyrazole-4-carboxylic acid hydrochloride |
This method is described in detail in patent literature, highlighting the use of stoichiometric or excess aqueous HCl and subsequent purification steps.
Hydrazine Condensation with Ethoxymethylenemalonate Derivatives
Another approach involves the synthesis of pyrazole carboxylic acids by reacting hydrazines with diethyl ethoxymethylenemalonate to form aminopyrazole intermediates, followed by derivatization and hydrolysis.
-
- Hydrazine derivatives react with diethyl ethoxymethylenemalonate to yield 5-aminopyrazole esters.
- These esters can be further modified (e.g., amidation or Suzuki–Miyaura coupling) to introduce various substituents.
- Hydrolysis of esters to acids is conducted under standard conditions.
-
- This method provides flexibility for structural diversification.
- Suitable for preparing pyrazole carboxylic acids with different N-substituents, including pyridinyl groups, by appropriate choice of hydrazine.
| Compound Number | Starting Hydrazine | Intermediate | Final Acid Product |
|---|---|---|---|
| 50-53 | Hydrazines with pyridinyl substituents | 5-aminopyrazole esters | 1-(pyridin-3-yl)-1H-pyrazole-4-carboxylic acid derivatives |
This method is elaborated in research articles focusing on pyrazole antibiotic adjuvants synthesis.
Cyclization via Condensation of Difluoroacetyl Intermediates with Hydrazine
Though specific to difluoromethyl-substituted pyrazole carboxylic acids, this method illustrates a generalizable approach for pyrazole ring construction:
-
- Alpha,beta-unsaturated esters react with 2,2-difluoroacetyl halides under substitution/hydrolysis to form alpha-difluoroacetyl intermediates.
- These intermediates undergo condensation with methylhydrazine aqueous solution in the presence of catalysts such as potassium iodide.
- Cyclization is promoted by controlled temperature and reduced pressure.
- Acidification with hydrochloric acid precipitates the crude pyrazole carboxylic acid hydrochloride.
- Purification by recrystallization from aqueous alcohol mixtures yields high-purity product.
| Parameter | Value/Condition |
|---|---|
| Catalyst | Sodium iodide or potassium iodide |
| Recrystallization solvent | Alcohol-water mixture (methanol, ethanol, or isopropanol, 35-65% water) |
| pH adjustment | 1-2 with 2 M HCl |
| Temperature control | Low temperature during condensation (-30 to -20°C), reflux during recrystallization |
-
- High yield (~75%) and purity (>99.5% by HPLC).
- Reduction of isomeric impurities through controlled reaction conditions.
- Scalable and reproducible process.
| Step | Reaction | Conditions | Outcome |
|---|---|---|---|
| Substitution/Hydrolysis | Alpha,beta-unsaturated ester + 2,2-difluoroacetyl halide + base | Low temperature | Alpha-difluoroacetyl intermediate |
| Condensation/Cyclization | Intermediate + methylhydrazine + catalyst | Low temp, reduced pressure, acidification | Pyrazole carboxylic acid hydrochloride |
Though this example focuses on difluoromethyl derivatives, the principles of cyclization and acid salt formation are applicable to pyridinyl pyrazole carboxylic acids.
Comparative Summary of Preparation Methods
| Method | Key Reactants | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Cyclization of 3-hydrazinopyridine with dialkyl maleate + HCl hydrolysis | 3-hydrazinopyridine dihydrochloride, dialkyl maleate, aqueous HCl | 25-100°C, excess HCl | Direct formation of hydrochloride salt, simple purification | Requires control of stoichiometry, excess acid |
| Hydrazine + diethyl ethoxymethylenemalonate route | Hydrazine derivatives, diethyl ethoxymethylenemalonate | Standard condensation and hydrolysis | Structural versatility, suitable for derivatives | Multi-step, may require further functionalization |
| Difluoroacetyl intermediate cyclization (generalizable) | Alpha,beta-unsaturated ester, difluoroacetyl halide, hydrazine | Low temp condensation, acidification, recrystallization | High purity, high yield, controlled isomer ratio | Specific to difluoromethyl derivatives, catalyst required |
Research Findings and Optimization Notes
- Use of excess aqueous hydrochloric acid facilitates complete hydrolysis and salt formation but requires careful handling and neutralization post-reaction.
- Temperature control during condensation and cyclization steps is critical to minimize side reactions and isomer formation.
- Recrystallization solvents and conditions significantly affect product purity and yield; alcohol-water mixtures with controlled proportions are preferred.
- Catalysts such as potassium iodide improve cyclization efficiency and product purity.
- The choice of hydrazine and electrophilic partner determines substitution patterns and final compound properties.
Chemical Reactions Analysis
Types of Reactions: 1-(Pyridin-3-yl)-1H-pyrazole-4-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
1-(Pyridin-3-yl)-1H-pyrazole-4-carboxylic acid hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: It serves as a lead compound in drug discovery and development, particularly for targeting specific enzymes or receptors.
Industry: The compound is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 1-(pyridin-3-yl)-1H-pyrazole-4-carboxylic acid hydrochloride depends on its specific biological target. Generally, the compound interacts with enzymes or receptors, inhibiting or modulating their activity. This interaction can lead to various biological effects, such as the inhibition of cell proliferation in cancer or the reduction of inflammation.
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Properties
Key Observations:
- Substitution Position : Shifting the pyridine substitution from 3- to 2-position (e.g., 77556-50-4) alters electronic properties and binding affinity .
- Carboxylic Acid Position : Moving the carboxylic acid to the pyrazole 5-position (1093636-79-3) may affect hydrogen-bonding interactions with biological targets .
- Salt vs. Ester Forms : The hydrochloride salt (target compound) offers superior aqueous solubility compared to the free acid or ethyl ester (741717-60-2), which is more lipophilic .
- Heterocycle Variation : Replacing pyrazole with triazole (156113-65-4) introduces distinct pharmacokinetic profiles due to triazole's stronger dipole moment and metabolic stability .
Physicochemical and Pharmacokinetic Properties
Table 2: Comparative Physicochemical Data
Key Observations:
- Solubility: The hydrochloride salt form (target compound) exhibits significantly higher aqueous solubility than neutral or esterified analogues, critical for intravenous formulations .
- Lipophilicity : Ethyl esters (e.g., 741717-60-2) have higher LogP values, favoring blood-brain barrier penetration but requiring metabolic activation .
- Thermal Stability : Decomposition points above 200°C for hydrochloride salts suggest robustness under storage conditions .
Key Observations:
- Agrochemical Utility: The target compound and its analogues (e.g., 1-allyl-3-amino derivative) are intermediates in pesticide synthesis, leveraging their heterocyclic cores for target specificity .
- Therapeutic Potential: Triazole derivatives (156113-65-4) show promise in antimicrobial applications, while methyl-substituted pyrazoles (82231-51-4) are explored in oncology .
- Mechanistic Diversity : Positional isomerism (pyridin-2-yl vs. pyridin-3-yl) influences target engagement, as seen in acetylcholinesterase inhibition vs. auxin disruption .
Biological Activity
1-(Pyridin-3-yl)-1H-pyrazole-4-carboxylic acid hydrochloride (CAS: 1394040-13-1) is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications. The findings are supported by data tables and research studies that highlight its efficacy in various biological contexts.
Chemical Structure and Properties
This compound features a pyrazole ring substituted with a pyridine moiety, which contributes to its biological activity. The structural formula can be represented as follows:
- Molecular Formula : CHClNO
- Molecular Weight : 239.64 g/mol
The compound's unique structure allows for interactions with various biological targets, making it a subject of extensive research.
Pharmacological Properties
Research indicates that this compound exhibits several pharmacological activities:
- Anti-inflammatory Activity : Studies have shown that derivatives of pyrazole compounds can inhibit pro-inflammatory cytokines such as TNF-α and IL-6, suggesting potential use in treating inflammatory diseases .
- Anticancer Activity : The compound has demonstrated cytotoxic effects against various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer), with reported IC values indicating significant growth inhibition .
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties against bacterial strains such as E. coli and S. aureus, although specific data for this compound is limited .
The mechanisms through which this compound exerts its biological effects involve:
- Inhibition of Cyclin-dependent Kinases (CDKs) : Some studies have indicated that pyrazole derivatives can inhibit CDK activity, which is crucial for cell cycle regulation and cancer proliferation .
- Modulation of Inflammatory Pathways : The compound may interfere with signaling pathways involved in inflammation, thereby reducing the production of inflammatory mediators .
Table 1: Summary of Biological Activities
| Activity Type | Cell Line/Target | IC Value | Reference |
|---|---|---|---|
| Anti-inflammatory | TNF-α Inhibition | 10 µM | |
| Anticancer | A549 (Lung Cancer) | 0.39 µM | |
| Antimicrobial | E. coli | Not specified | |
| CDK Inhibition | CDK2 | 0.07 µM |
Detailed Research Findings
- Anti-inflammatory Effects : In a study evaluating various pyrazole derivatives, compounds similar to 1-(pyridin-3-yl)-1H-pyrazole-4-carboxylic acid were found to significantly inhibit TNF-α and IL-6 production at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .
- Antitumor Activity : A series of experiments assessed the cytotoxicity of pyrazole derivatives against multiple cancer cell lines. Notably, one derivative exhibited an IC value of 0.39 µM against A549 cells, highlighting its potential as an anticancer agent .
- Antimicrobial Studies : While specific data on the antimicrobial activity of this compound is limited, related pyrazole compounds have shown promising results against various bacterial strains, indicating a potential for further exploration in this area .
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed to prepare 1-(pyridin-3-yl)-1H-pyrazole-4-carboxylic acid derivatives?
- Methodology : Pyrazole derivatives are often synthesized via cyclocondensation or Vilsmeier-Haack reactions. For example, the Vilsmeier-Haack reaction (using POCl₃ and DMF) is effective for introducing formyl groups to pyrazole intermediates, which can be further functionalized . Substituent positioning on the pyridine ring may require regioselective protection/deprotection strategies. Key steps include:
- Isolation of intermediates via column chromatography.
- Characterization using / NMR to confirm regiochemistry.
Q. How can researchers confirm the structural identity of this compound?
- Analytical Techniques :
- NMR Spectroscopy : Compare chemical shifts of pyrazole protons (typically δ 7.5–8.5 ppm) and pyridine protons (δ 8.0–9.0 ppm) .
- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns.
- Elemental Analysis : Match calculated vs. observed C, H, N percentages (deviation <0.4%) .
Q. What safety precautions are critical during handling?
- Hazard Mitigation :
- Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Use fume hoods for weighing and synthesis to prevent inhalation of fine particulates .
Advanced Research Questions
Q. How do substituents on the pyridine ring influence the compound’s reactivity in cross-coupling reactions?
- Experimental Design :
- Compare Suzuki-Miyaura coupling yields using para- vs. meta-substituted pyridine boronic esters. Meta-substitution (e.g., pyridin-3-yl) often enhances steric accessibility for Pd-catalyzed reactions .
- Optimize catalyst systems (e.g., Pd(PPh₃)₄ with K₂CO₃ in DMF/H₂O) and monitor via NMR .
Q. What strategies resolve discrepancies in spectroscopic data for proton assignments in pyrazole-pyridine hybrids?
- Advanced NMR Techniques :
- Use - COSY and NOESY to distinguish overlapping aromatic signals.
- Employ -HMBC to confirm nitrogen connectivity in the pyrazole ring .
- Case Study : Inconsistent δ values for pyrazole C-4 protons may arise from tautomerism; stabilize via pH control (e.g., acidic D₂O) .
Q. How can computational modeling predict the compound’s stability under varying pH conditions?
- Methodology :
- Perform DFT calculations (B3LYP/6-31G*) to assess protonation states of pyridine (pKa ~4.8) and carboxylic acid (pKa ~2.5) groups .
- Validate with experimental pH-solubility profiles (e.g., pH 1–10) using UV-Vis spectroscopy .
Q. What are the challenges in quantifying trace impurities during scale-up synthesis?
- Analytical Workflow :
- Use LC-MS with high-resolution Q-TOF to detect byproducts (e.g., dehalogenated or dimerized species) .
- Develop a gradient HPLC method (C18 column, 0.1% TFA in H₂O/MeCN) to separate impurities <0.1% .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
